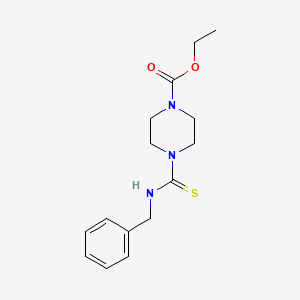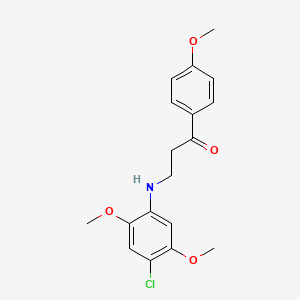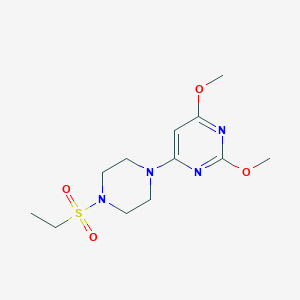![molecular formula C16H14N2OS3 B2399425 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922826-96-8](/img/structure/B2399425.png)
4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with methylthio and benzo[d]thiazol-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 4-(methylthio)benzo[d]thiazol-2-amine with 4-(methylthio)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the benzamide or thiazole rings.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, halogens, iron(III) chloride as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide or thiazole derivatives.
Substitution: Nitrated or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(methylthio)benzo[d]thiazol-2-yl derivatives: Compounds with similar core structures but different substituents.
Benzamide derivatives: Compounds with variations in the substituents on the benzamide core.
Uniqueness
4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of both methylthio and benzo[d]thiazol-2-yl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-methylsulfanyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-20-11-8-6-10(7-9-11)15(19)18-16-17-14-12(21-2)4-3-5-13(14)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUAQFSBOHJUMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2399351.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2399352.png)
![1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2399353.png)




![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)

![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)
